molecular formula C17H14N2O4 B5848050 [5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate

[5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate

Cat. No.: B5848050
M. Wt: 310.30 g/mol
InChI Key: ICBKXKOMJZWLQG-UHFFFAOYSA-N
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Description

[5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an acetamido group and a benzoxazole moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate typically involves the reaction of 2-aminophenol with acetic anhydride to form the benzoxazole coreThe reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

[5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, quaternary ammonium cations, and reduced forms of the compound.

Mechanism of Action

The mechanism of action of [5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate apart is its unique combination of the acetamido group and the benzoxazole moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10(20)18-12-7-8-13(16(9-12)22-11(2)21)17-19-14-5-3-4-6-15(14)23-17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBKXKOMJZWLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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